![molecular formula C14H18O4 B14397218 7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione CAS No. 87744-39-6](/img/structure/B14397218.png)
7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Dipropyl-1,4-dioxaspiro[45]deca-7,9-diene-2,6-dione is an organic compound with the molecular formula C₁₄H₁₈O₄ It is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content .
Scientific Research Applications
7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound has a similar spirocyclic structure but with different substituents, leading to distinct chemical properties and applications.
1,4-Dioxa-8-azaspiro[4.5]deca-6,9-diene-2,8-dione: Another related compound with variations in the ring system and substituents.
Uniqueness
7,10-Dipropyl-1,4-dioxaspiro[4Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts .
Properties
CAS No. |
87744-39-6 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
7,10-dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-3,6-dione |
InChI |
InChI=1S/C14H18O4/c1-3-5-10-7-8-11(6-4-2)14(13(10)16)17-9-12(15)18-14/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
QTOMVGIOLGHKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C2(C1=O)OCC(=O)O2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





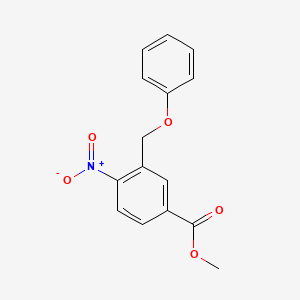
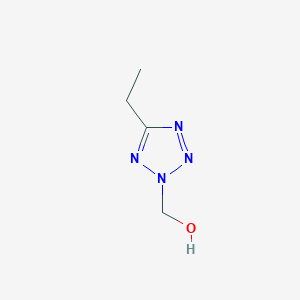
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)



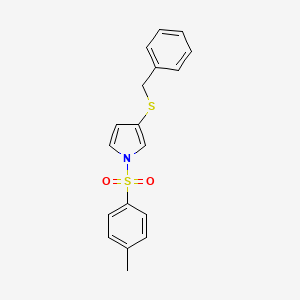
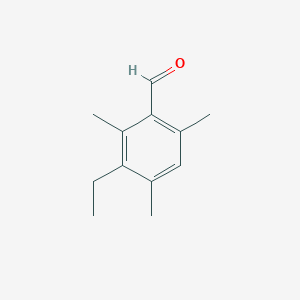
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
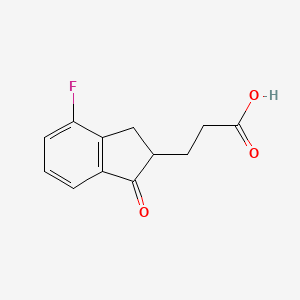
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
